6,7-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide
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Overview
Description
6,7-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with pyrimidine derivatives under reflux conditions in the presence of a chlorinating agent like phosphorus oxychloride (POCl3) in acetic acid . The reaction is usually carried out at elevated temperatures to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halides or amines.
Scientific Research Applications
6,7-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar chromene backbone and exhibit comparable biological activities.
Thiazole derivatives: Known for their wide range of medicinal properties, including antimicrobial and anticancer activities.
Uniqueness
What sets 6,7-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chromene and pyrimidine moieties allows for versatile interactions with various biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H18N4O5S |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
6,7-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]chromene-2-carboxamide |
InChI |
InChI=1S/C22H18N4O5S/c1-13-10-17-18(27)12-20(31-19(17)11-14(13)2)21(28)25-15-4-6-16(7-5-15)32(29,30)26-22-23-8-3-9-24-22/h3-12H,1-2H3,(H,25,28)(H,23,24,26) |
InChI Key |
ZCBHLTSHUBKYQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Origin of Product |
United States |
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